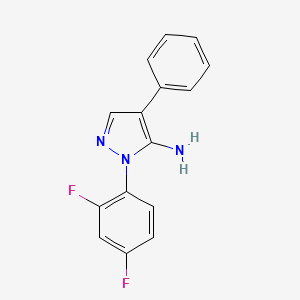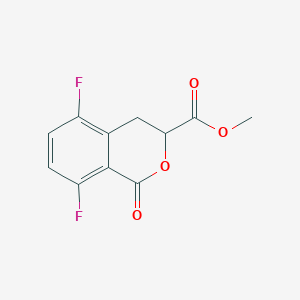
methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
Overview
Description
Methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a fluorinated organic compound belonging to the class of benzopyran derivatives. This compound features a benzopyran core with two fluorine atoms at the 5 and 8 positions and a carboxylate ester group at the 3 position. Its unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 5,8-difluorocoumarin or its derivatives.
Reaction Steps:
Reaction Conditions: Cyclization reactions are often carried out under acidic or basic conditions, depending on the specific synthetic route chosen. The esterification step may require the use of reagents like methanol in the presence of a catalyst.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Purification: Purification methods such as recrystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions at the fluorine or carboxylate positions can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.
Reduction Products: Reduced forms such as alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the benzopyran nucleus in the compound, bind with high affinity to multiple receptors .
Mode of Action
Similar compounds with an indole nucleus have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds with an indole nucleus have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds with an indole nucleus have been found to exhibit various biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial properties. Industry: It is utilized in the development of advanced materials, such as organic photovoltaic devices and non-fullerene acceptors.
Comparison with Similar Compounds
Methyl 8-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate: Similar structure but with fluorine at a different position.
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar core structure but with a chlorine atom instead of fluorine.
Uniqueness: Methyl 5,8-difluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity compared to its chlorinated or monofluorinated counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application development.
Properties
IUPAC Name |
methyl 5,8-difluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2O4/c1-16-10(14)8-4-5-6(12)2-3-7(13)9(5)11(15)17-8/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIICCZLCBUEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=CC(=C2C(=O)O1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



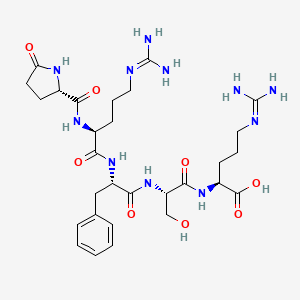
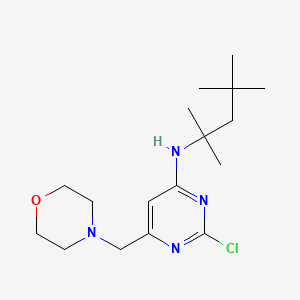
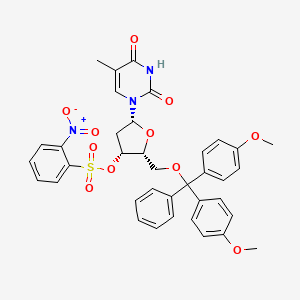
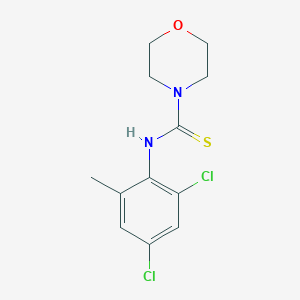
![1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1434728.png)

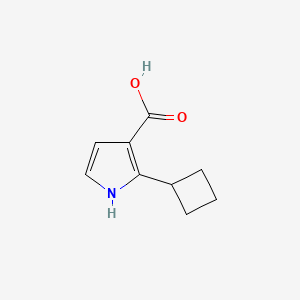
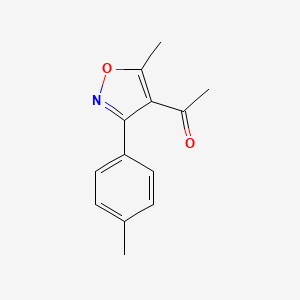
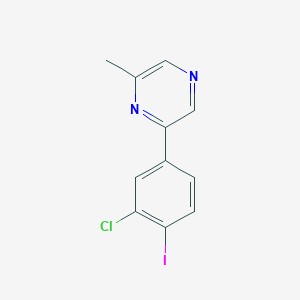

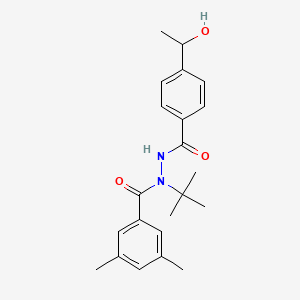
![8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene](/img/structure/B1434743.png)
